molecular formula C16H18FNO4S B2964438 N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1105234-58-9

N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2964438
CAS RN: 1105234-58-9
M. Wt: 339.38
InChI Key: QCEPDEAZFMQIDD-UHFFFAOYSA-N
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Description

“N-(2-(4-fluorophenoxy)ethyl)acetamide” is a compound with the linear formula C10H12FNO2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another related compound is “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate” with the IUPAC name ethyl difluoro (4-fluorophenoxy)acetate .


Synthesis Analysis

While the exact synthesis process for “N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide” is not available, a related compound, “2-(4-fluorophenoxy) acetic acid”, was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate in acetone .


Molecular Structure Analysis

The molecular weight of “N-(2-(4-fluorophenoxy)ethyl)acetamide” is 197.211 . For “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate”, the molecular weight is 234.17 .

Scientific Research Applications

Fluorescent Properties and Zinc(II) Interaction

Research has demonstrated the synthesis and fluorescent properties of a range of derivatives of N-(6-methoxy-2-methyl-8-quinolyl)-4-methylbenzenesulfonamide, indicating their capacity to form complexes with zinc(II) as evidenced by shifts in UV/vis spectra. These complexes' fluorescence, particularly in derivatives with specific side chains, was notably stronger than that of the parent compound, highlighting potential applications in cellular imaging and zinc(II) detection (Kimber et al., 2000).

Electrophilic Fluorinating Reagent

N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been disclosed as a sterically demanding analogue of a popular fluorinating reagent, showing improved enantioselectivity in specific reactions. This indicates the role of fluorine-containing sulfonamides in enhancing reaction selectivity, potentially applicable in the synthesis of fluorinated organic compounds (Yasui et al., 2011).

Corrosion Inhibition

A study on piperidine derivatives, including compounds structurally similar to N-(2-(4-fluorophenoxy)ethyl)-2-methoxy-5-methylbenzenesulfonamide, explored their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations supported the compounds' efficiency as corrosion inhibitors, revealing their potential in materials science and engineering applications (Kaya et al., 2016).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are related structurally to the subject compound, identified their abilities to inhibit COX-2 selectively. This work has led to the development of potent, selective, and orally active COX-2 inhibitors, demonstrating the potential of such compounds in the treatment of inflammatory diseases (Hashimoto et al., 2002).

Safety and Hazards

For “ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO4S/c1-12-3-8-15(21-2)16(11-12)23(19,20)18-9-10-22-14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEPDEAZFMQIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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